molecular formula C10H9NO4 B3103589 6-Cyclopropylpyridine-2,3-dicarboxylic acid CAS No. 1445596-29-1

6-Cyclopropylpyridine-2,3-dicarboxylic acid

Cat. No.: B3103589
CAS No.: 1445596-29-1
M. Wt: 207.18 g/mol
InChI Key: PVHUHKCZFFHXAT-UHFFFAOYSA-N
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Description

6-Cyclopropylpyridine-2,3-dicarboxylic acid ( 1445596-29-1, Molecular Formula: C 10 H 9 NO 4 ) is a sophisticated pyridine derivative engineered for advanced research applications. Its structure features a cyclopropyl substituent at the 6-position and two carboxylic acid groups at the 2- and 3-positions, creating a multifunctional, polydentate ligand . The cyclopropyl group introduces distinct steric and electronic effects, which can fine-tune the compound's acidity, solubility, and coordination behavior compared to simpler alkyl-substituted analogs . This compound is primarily valued in coordination chemistry and materials science for constructing metal-organic frameworks (MOFs) and coordination polymers . The presence of multiple donor atoms (nitrogen and oxygen) enables it to chelate metal ions through various coordination modes, forming complexes with diverse structural topologies and potential functional properties . Furthermore, it serves as a key pharmaceutical intermediate and building block in medicinal chemistry. Pyridine-dicarboxylic acids are recognized for their ability to improve the physicochemical properties of active pharmaceutical ingredients (APIs), as demonstrated by their use in creating molecular salts with enhanced solubility and antibacterial efficacy . The scaffold is a prominent feature in the development of enzyme inhibitors and other therapeutic agents, with major pharmaceutical companies actively exploring its potential . As a specialized chemical, 6-Cyclopropylpyridine-2,3-dicarboxylic acid is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

6-cyclopropylpyridine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)6-3-4-7(5-1-2-5)11-8(6)10(14)15/h3-5H,1-2H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHUHKCZFFHXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyridine-2,3-dicarboxylic acid typically involves the oxidation of appropriately substituted quinoline precursors. One method involves the nitric acid oxidation of 8-substituted quinolines in the presence of a catalytic amount of manganese . This process yields the desired pyridine-2,3-dicarboxylic acid derivatives with enhanced efficiency.

Industrial Production Methods

Industrial production methods for 6-Cyclopropylpyridine-2,3-dicarboxylic acid are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyridine-2,3-dicarboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The cyclopropyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

6-Cyclopropylpyridine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C10H9NO4C_{10}H_9NO_4 . While specific applications of this particular compound are not extensively detailed in the search results, the broader use of pyridine dicarboxylic acids and their derivatives in various scientific and industrial applications can provide insight.

General Applications of Pyridine Dicarboxylic Acids

  • Construction of Oligopeptide Scaffolds : Pyridine-2,6-dicarboxylic acid can be employed in creating oligopeptide scaffolds for multimetallic complexes, which is relevant to molecular engineering and nanotechnology .
  • Adsorbent in Environmental Cleanup : Pyridine-2,6-dicarboxylic acid crosslinked with chitosan can be used as a green biopolymer adsorbent to remove copper ions from aqueous solutions, showing its potential in environmental cleanup and water treatment .
  • Ligand in Coordination Chemistry : Pyridine-2,6-dicarboxylic acid can be used to derive complex ligands with structural and functional characteristics applicable in coordination chemistry and material science .
  • Synthesis of Herbicides : Pyridine-2,3-dicarboxylic acid derivatives can be used in the synthesis of herbicidal 2-carbamoylnicotinic acid derivatives . The conversion of pyridine-2,3-dicarboxylic acid diesters to cyclic anhydrides is an important step in producing herbicides .

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Dicarboxylates and Related Compounds

Compound Name Molecular Formula Key Features Applications/Properties References
6-Cyclopropylpyridine-2,3-dicarboxylic acid (hypothetical) C₁₀H₉NO₄ Cyclopropyl group (steric/electronic effects), dual carboxylic acids Potential MOF linker, catalysis, pharmaceuticals
6-Chloroquinoxaline-2,3-dicarboxylic acid C₁₀H₅ClN₂O₄ Chlorine substituent, fused quinoxaline ring Thermal stability (decomp. 175°C)
Pyridine-2,6-dicarboxylic acid C₇H₅NO₄ Linear dicarboxylate configuration Hydrogen-bonded networks, crystal engineering
Itaconic acid (2-methylenesuccinic acid) C₅H₆O₄ Unsaturated dicarboxylic acid, conjugated double bond Polymer synthesis, resins, drug delivery
Methylbicycloheptene-2,3-dicarboxylic anhydride (MNA) C₁₀H₁₀O₃ Bicyclic structure, anhydride form Epoxy resin curing agent

Key Comparisons

Acidity and Solubility

  • Cyclopropyl Effect : The electron-withdrawing nature of the cyclopropyl group in 6-cyclopropylpyridine-2,3-dicarboxylic acid likely lowers the pKa of its carboxylic acids compared to unsubstituted pyridine dicarboxylates, enhancing solubility in polar solvents. This contrasts with itaconic acid , where the conjugated double bond reduces acidity (pKa₁ ~3.8, pKa₂ ~5.4) .
  • Steric Hindrance : The cyclopropyl group may restrict rotational freedom and reduce coordination flexibility compared to pyridine-2,6-dicarboxylic acid , which forms stable hydrogen bonds and π-π interactions in crystal structures .

Thermal and Chemical Stability

  • Quinoxaline Derivatives: 6-Chloroquinoxaline-2,3-dicarboxylic acid decomposes at 175°C, suggesting moderate thermal stability . The cyclopropyl analog may exhibit similar or improved stability due to its rigid substituent.
  • MNA Anhydride : Used in epoxy resins due to its high thermal stability (decomposition >200°C), highlighting the role of bicyclic frameworks in enhancing robustness .

Biological Activity

6-Cyclopropylpyridine-2,3-dicarboxylic acid (CPDCA) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique cyclopropyl group and dicarboxylic acid functionality, which contribute to its interaction with various biological targets. This article reviews the biological activity of CPDCA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H9NO4
  • Molecular Weight : 207.18 g/mol
  • CAS Number : 1445596-29-1

CPDCA exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : CPDCA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, leading to reduced cellular proliferation in certain cancer cell lines .
  • Cell Signaling Modulation : The compound influences various cell signaling pathways, particularly those related to inflammation and oxidative stress. By modulating kinase activity, CPDCA can alter gene expression and cellular metabolism.
  • Antiviral Activity : Recent studies indicate that CPDCA possesses antiviral properties, particularly against certain viral strains. The compound's structural features enhance its binding affinity to viral proteins, inhibiting their replication .

Antimicrobial Activity

CPDCA demonstrates significant antimicrobial properties against a range of pathogens. In vitro assays have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Anticancer Activity

The anticancer potential of CPDCA has been evaluated in several studies. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. A notable study reported a significant reduction in tumor growth in xenograft models treated with CPDCA .

Anti-inflammatory Effects

CPDCA's anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly beneficial in models of chronic inflammatory diseases.

Study on Antiviral Efficacy

A recent investigation assessed the antiviral efficacy of CPDCA against the measles virus. The study utilized a phenotypic assay to measure viral replication rates and found that CPDCA significantly reduced viral load at concentrations as low as 7 nM, indicating potent antiviral activity .

Evaluation in Cancer Models

In a preclinical study involving human cancer cell lines, CPDCA was administered at varying doses to evaluate its cytotoxic effects. Results indicated that CPDCA induced apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of CPDCA suggests good oral bioavailability and distribution across tissues. However, toxicity studies indicate that high doses may lead to liver and kidney damage, necessitating careful dosage management in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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